B1193557 PT-112

PT-112

Cat. No. B1193557
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest;  modulation of MDM2/p53 expression;  extrinsic apoptosis initiation;  and immunogenic cell death (ICD) induction.

Scientific Research Applications

Immunogenic Cell Death and Cancer Therapy

PT-112, a novel platinum-pyrophosphate conjugate, shows promise in cancer therapy due to its ability to induce immunogenic cell death (ICD) in cancer cells. This process triggers the immune system to target the cancer, making PT-112 a potential combinatorial partner with immune checkpoint blockers, especially for immunologically cold tumors (Yamazaki et al., 2020). Additionally, PT-112 shows synergy with bortezomib and lenalidomide, indicating its potential in treating multiple myeloma and bone marrow malignancies (Ames et al., 2017).

Mitochondrial Stress and Selectivity in Cancer Cells

PT-112 induces mitochondrial stress in cancer cells, leading to cell death. This is more pronounced in cells with mitochondrial deficiencies, suggesting a selectivity for cancer cells over normal cells. The agent activates mitochondrial reactive oxygen species and autophagy, with a potential link to HIF-1alpha expression, which could have clinical implications (Soler-Agesta et al., 2022).

Phase I Clinical Trials and Safety

PT-112 has undergone Phase I clinical trials, demonstrating safety and efficacy in solid tumors, including heavily pre-treated patients. It has shown a favorable therapeutic index and a lack of severe hematotoxicity, indicating its potential as a more tolerable alternative to conventional chemotherapies (Karp et al., 2017).

properties

Product Name

PT-112

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PT-112;  PT 112;  PT112; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.